molecular formula C16H19F3N6O2 B3816053 N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide

N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3816053
M. Wt: 384.36 g/mol
InChI Key: KGZSSTDQIFDHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry. This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group is often used in pharmaceuticals and drugs, and it can be used to adjust the steric and electronic properties of a lead compound .


Synthesis Analysis

The trifluoromethyl group can be introduced into a compound through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another method involves the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the overall structure and reactivity of the compound.


Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . The trifluoromethyl group can also lower the basicity of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Trifluoromethyl groups can influence properties such as solubility, acidity, and basicity .

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and the biological system it interacts with. Trifluoromethyl groups are often used in pharmaceuticals and can influence the activity of the compound .

Future Directions

The use of trifluoromethyl groups in organic synthesis and drug design is an active area of research. Future directions may include the development of new methods for introducing trifluoromethyl groups into compounds, and the design of new drugs that utilize this functional group .

properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6O2/c1-10-7-13(16(17,18)19)22-14(21-10)4-5-20-15(26)12-9-25(24-23-12)8-11-3-2-6-27-11/h7,9,11H,2-6,8H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZSSTDQIFDHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CN(N=N2)CC3CCCO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide

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